5-Ethyl-2-methoxypyridine-3-carbonitrile
Description
5-Ethyl-2-methoxypyridine-3-carbonitrile is a substituted pyridine derivative featuring an ethyl group at the 5-position, a methoxy group at the 2-position, and a carbonitrile moiety at the 3-position. This compound belongs to the class of heterocyclic aromatic compounds, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Pyridine carbonitriles, in particular, are valued as intermediates in synthetic organic chemistry due to their reactivity and functional group compatibility .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-ethyl-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-8(5-10)9(12-2)11-6-7/h4,6H,3H2,1-2H3 |
InChI Key |
BUGDYYJRRFRLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxypyridine-3-carbonitrile typically involves the condensation of chalcones with malononitrile in a basic medium . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 5-Ethyl-2-methoxypyridine-3-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methoxypyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include pyridine N-oxides, amines, and various substituted pyridine derivatives.
Scientific Research Applications
5-Ethyl-2-methoxypyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or interfere with cellular processes essential for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
Key Observations:
- Substituent Impact : The ethyl and methoxy groups in 5-Ethyl-2-methoxypyridine-3-carbonitrile likely enhance its lipophilicity (Log Kow ~1.5 estimated) compared to 3-Acetylpyridine (Log Kow 0.41), which has a polar acetyl group. This difference may influence solubility and membrane permeability in biological systems.
Reactivity and Functional Group Compatibility
- Carbonitrile Group : The carbonitrile moiety in both 5-Ethyl-2-methoxypyridine-3-carbonitrile and the cycloocta compound serves as a reactive handle for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).
- Methoxy Group : The methoxy substituent in these compounds contributes to electron-donating effects, modulating the pyridine ring’s electronic properties and reactivity toward electrophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
